3-Chloro-1-(2,3-dimethylphenyl)-4-morpholin-4-ylpyrrole-2,5-dione
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Overview
Description
3-Chloro-1-(2,3-dimethylphenyl)-4-morpholin-4-ylpyrrole-2,5-dione is a complex organic compound with a unique structure that includes a pyrrole ring substituted with a chloro group, a dimethylphenyl group, and a morpholine ring
Preparation Methods
The synthesis of 3-Chloro-1-(2,3-dimethylphenyl)-4-morpholin-4-ylpyrrole-2,5-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrole ring, followed by the introduction of the chloro and dimethylphenyl groups through electrophilic aromatic substitution reactions. The morpholine ring is then introduced via nucleophilic substitution reactions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
3-Chloro-1-(2,3-dimethylphenyl)-4-morpholin-4-ylpyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of substituted products. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.
Scientific Research Applications
3-Chloro-1-(2,3-dimethylphenyl)-4-morpholin-4-ylpyrrole-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Chloro-1-(2,3-dimethylphenyl)-4-morpholin-4-ylpyrrole-2,5-dione involves its interaction with specific molecular targets. The chloro and morpholine groups play crucial roles in binding to these targets, which may include enzymes or receptors. The compound’s effects are mediated through pathways that involve inhibition or activation of these targets, leading to the desired biological or chemical outcomes.
Comparison with Similar Compounds
3-Chloro-1-(2,3-dimethylphenyl)-4-morpholin-4-ylpyrrole-2,5-dione can be compared with similar compounds such as:
3-Chloro-1-(2,3-dimethylphenyl)-4-(3-hydroxyphenyl)amino-1H-pyrrole-2,5-dione: This compound has a hydroxyphenyl group instead of a morpholine ring, which may result in different chemical and biological properties.
3-Chloro-1-(2,3-dimethylphenyl)-1,1-difluoropropan-2-one: The presence of difluoro groups instead of a morpholine ring can significantly alter its reactivity and applications
Properties
IUPAC Name |
3-chloro-1-(2,3-dimethylphenyl)-4-morpholin-4-ylpyrrole-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3/c1-10-4-3-5-12(11(10)2)19-15(20)13(17)14(16(19)21)18-6-8-22-9-7-18/h3-5H,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLIJYYQMYVLBRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=O)C(=C(C2=O)Cl)N3CCOCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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